molecular formula C8H14O4S B1413178 6-(Vinylsulfonyl)hexanoic acid CAS No. 1949793-61-6

6-(Vinylsulfonyl)hexanoic acid

Cat. No.: B1413178
CAS No.: 1949793-61-6
M. Wt: 206.26 g/mol
InChI Key: PUWGSYBOFPEKDM-UHFFFAOYSA-N
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Description

6-(Vinylsulfonyl)hexanoic acid is an organic compound characterized by the presence of a vinyl sulfone group attached to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Vinylsulfonyl)hexanoic acid typically involves the introduction of a vinyl sulfone group onto a hexanoic acid backbone. One common method includes the direct sulfonylation of olefins and alkynes. Another approach involves the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids . The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes, utilizing efficient and cost-effective methods to ensure scalability. The use of continuous flow reactors and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Vinylsulfonyl)hexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The vinyl sulfone group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the sulfone group to a sulfide.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various sulfone derivatives, sulfides, and substituted vinyl compounds. These products can be further utilized in different chemical applications.

Scientific Research Applications

6-(Vinylsulfonyl)hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Vinylsulfonyl)hexanoic acid involves the interaction of the vinyl sulfone group with nucleophiles, such as thiols. This interaction leads to the formation of covalent bonds, which can inhibit the activity of target enzymes. The molecular targets often include cysteine residues in proteases, and the pathways involved are related to enzyme inhibition and modification .

Comparison with Similar Compounds

Similar Compounds

    Vinyl sulfone: A simpler analog with similar reactivity.

    Vinyl sulfide: A related compound with a sulfur atom replacing the sulfone group.

    Hexanoic acid derivatives: Compounds with modifications on the hexanoic acid chain.

Uniqueness

6-(Vinylsulfonyl)hexanoic acid is unique due to its combination of a vinyl sulfone group with a hexanoic acid chain, providing distinct reactivity and applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its potential in diverse fields make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-ethenylsulfonylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-2-13(11,12)7-5-3-4-6-8(9)10/h2H,1,3-7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWGSYBOFPEKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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